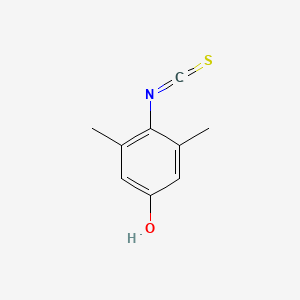
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is a deuterated analog of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine. This compound is primarily used in scientific research to study the carcinogenic effects of tobacco-related compounds and their metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 involves the deuteration of NNK. The process typically includes the following steps:
Nitration: The starting material, 3-pyridylbutanone, undergoes nitration to introduce the nitroso group.
Deuteration: The nitroso compound is then subjected to deuteration using deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Purification: The final product is purified using chromatographic techniques to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted pyridyl compounds.
Aplicaciones Científicas De Investigación
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and chemical properties of tobacco-specific nitrosamines.
Biology: Investigating the biological effects of nitrosamines on cellular processes.
Medicine: Researching the carcinogenic mechanisms of tobacco-related compounds and developing potential chemopreventive agents.
Industry: Used in the development of analytical methods for detecting nitrosamines in tobacco products.
Mecanismo De Acción
The compound exerts its effects through metabolic activation, where it is converted into DNA-alkylating species via α-hydroxylation pathways. These reactive intermediates can form DNA adducts, leading to mutations and carcinogenesis. The primary molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of nitrosamines .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is unique due to its deuterated nature, which makes it a valuable tool in tracing metabolic pathways and studying the kinetics of nitrosamine metabolism. This compound provides insights into the specific interactions and transformations that occur in biological systems, distinguishing it from its non-deuterated counterparts .
Propiedades
Número CAS |
1794885-45-2 |
|---|---|
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
N-(1,1-dideuterio-4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3,7D2 |
Clave InChI |
OGRXKBUCZFFSTL-WRMAMSRYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
SMILES isomérico |
[2H]C([2H])([2H])N(C([2H])([2H])CCC(C1=CN=CC=C1)O)N=O |
SMILES canónico |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Sinónimos |
α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol-d5; 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol-d5; rac NNAL-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate](/img/structure/B587164.png)

![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)


![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)


